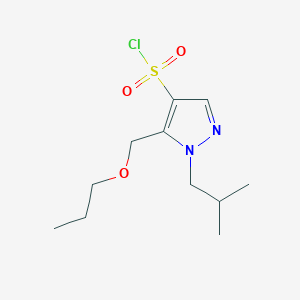

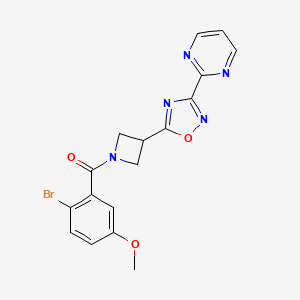

![molecular formula C17H12ClNO5S2 B2920414 3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-65-1](/img/structure/B2920414.png)

3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Formazans : The Mannich base of a related compound, 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was used to synthesize formazans with antimicrobial properties. This process involved esterification, hydrazinolysis, and Schiff base formation, highlighting the compound's versatility in creating bioactive molecules (Sah et al., 2014).

Development of Acid Dyes and Metal Complexes : Research involving phenol derivatives, including 4-chlorophenol, led to the synthesis of new acid dyes and their metal complexes for leather dyeing. This demonstrates the compound's potential in textile coloring and material science applications (Hussain et al., 2017).

Material Science and Engineering

Synthesis of Macrocyclic Aromatic Ether Sulfone : A macrocyclic arylene ether sulfone with carboxylic groups was synthesized using a compound related to 3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid. This research points to the compound's utility in developing advanced materials with specific functional groups (Rodewald & Ritter, 1997).

Polyimide Synthesis : A study focused on synthesizing novel polyimides from related compounds, showing potential applications in creating materials with desired thermal, mechanical, and optical properties. This research underscores the compound's relevance in polymer science (Guan et al., 2014).

Biological and Environmental Applications

Antimicrobial Properties : The synthesis of formazans from a related compound demonstrated moderate antimicrobial activity against bacterial strains like E. coli and S. typhi, as well as fungal strains such as Aspergillus niger, suggesting potential applications in antimicrobial research (Sah et al., 2014).

Transformation in Chlorination Disinfection : A study on the UV-filter BP-4, a compound structurally similar to this compound, showed transformation in free chlorine-promoted disinfection. This highlights the compound's relevance in environmental chemistry and water treatment (Xiao et al., 2013).

Propiedades

IUPAC Name |

3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO5S2/c18-11-1-7-14(8-2-11)26(22,23)19-12-3-5-13(6-4-12)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWUNWLHFGPBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

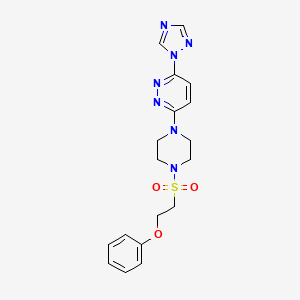

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)

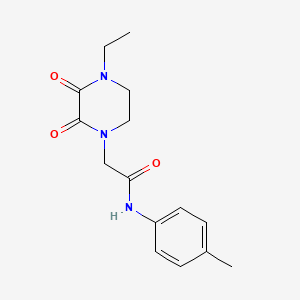

![Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2920340.png)

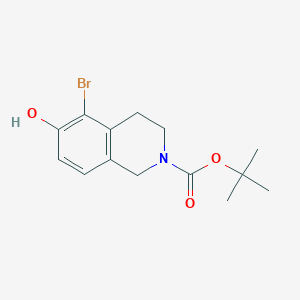

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2920343.png)

![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)